molecular formula C12H10FN B1333262 4-fluoro-N-phenylaniline CAS No. 330-83-6

4-fluoro-N-phenylaniline

Cat. No. B1333262
CAS RN: 330-83-6
M. Wt: 187.21 g/mol
InChI Key: RBWCFTJQRDTIBX-UHFFFAOYSA-N
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Description

4-Fluoro-N-phenylaniline is a chemical compound with the molecular formula C₁₂H₁₀FN . It belongs to the class of aryl amines and is characterized by the substitution of a fluorine atom at the para position of the phenyl ring. The compound’s systematic name is This compound .


Molecular Structure Analysis

The molecular structure of This compound consists of a phenyl ring (C₆H₅) attached to an amino group (NH₂) and a fluorine atom (F). The compound’s 3D structure reveals the spatial arrangement of these atoms, influencing its chemical properties and reactivity. Refer to the ChemSpider database for visual representations .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 38°C .

Scientific Research Applications

Photodehalogenation and Intermediates in Chemical Synthesis

4-Fluoro-N-phenylaniline and its derivatives are involved in photodehalogenation processes. The photodehalogenation of fluoro or chlorobenzene derivatives leads to the generation of triplet and singlet phenyl cations and potentially benzyne, serving as intermediates in various chemical reactions. These intermediates lead to different products depending on the substituents involved. Such processes are fundamental in understanding and designing fluorinated drugs and other chemical compounds (Protti et al., 2012).

Structural and Spectral Analysis

Structural and spectral analysis of this compound derivatives provides insight into their chemical composition and physical properties. For example, 4-fluoro salicylideneaniline crystals were studied for their lattice constants, crystal system, vibrational frequencies, and optical transmission properties. Such analyses are crucial for understanding the material properties and potential applications in fields like optoelectronics and pharmaceuticals (P. P., A. R., R. C., 2019).

Positron Emission Tomography (PET) Imaging

Compounds like 4-[18F]Fluoro-L-m-tyrosine, a biochemical probe of striatal dopaminergic function, have been synthesized as analogs for PET imaging. These compounds aid in noninvasive evaluation of central dopaminergic mechanisms, which is essential for understanding various neurological conditions and for drug development (Melega et al., 1989).

Hydroamination and Catalysis

The hydroamination of compounds like diphenylbutadiyne with primary arylamines, including 4-fluoroaniline, is significant in catalysis research. These reactions, facilitated by reactive catalysts, lead to the formation of quinoline derivatives and other complex molecules. This area of research is important for the development of new synthetic methodologies and for understanding reaction mechanisms in organic chemistry (Younis et al., 2015).

Luminescence Sensitization

Eu(III)-4-fluoro-N-salicylideneaniline complexes have been studied for their luminescent properties and energy transfer capabilities. The research in this area contributes to the understanding of luminescence sensitization mechanisms and the development of materials for optical applications (Sengar & Narula, 2018).

Solvent Accessibility and NMR Studies

The solvent accessibility of discrete residue positions in polypeptides can be studied using 4-fluoro-l-phenylalanine. Such studies are crucial for understanding protein structure andfunction, especially in the context of hormone-receptor interactions. This research contributes significantly to the field of structural biology and molecular pharmacology (Hou et al., 2017).

Enhanced Quenching in Molecular Probes

Incorporating amino acids like phenylalanine or 4-fluoro phenylalanine into molecular probes significantly lowers background fluorescence intensities. This enhanced quenching effect, due to the synergistic effect of aggregation and the presence of a quencher, improves the performance of fluorescence probes in biological applications, such as cell apoptosis detection (Ren et al., 2015).

Synthesis of Novel Fluorine Bearing Compounds

Research into synthesizing novel fluorine-bearing quinoline-4-carboxylic acids and related compounds, including those derived from this compound, has applications in drug discovery and development. These compounds are evaluated for their potential as amylolytic agents, contributing to the advancement of medicinal chemistry (Makki et al., 2012).

properties

IUPAC Name

4-fluoro-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWCFTJQRDTIBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379047
Record name 4-Fluorodiphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

330-83-6
Record name 4-Fluorodiphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluorodiphenylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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